![molecular formula C17H18N2O3 B14314850 N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide CAS No. 114090-38-9](/img/structure/B14314850.png)
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is a complex organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical reactions and applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide typically involves the condensation of a primary amine with an aldehyde or ketone. This reaction is known as imine formation and is usually catalyzed by an acid to speed up the process. The reaction conditions often include:
Reactants: Primary amine and aldehyde/ketone
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Distillation: To remove water formed during the reaction and drive the equilibrium towards product formation
Purification: Using techniques like recrystallization or chromatography
化学反応の分析
Types of Reactions
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction can convert the imine group back to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of a catalyst like iron(III) chloride for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction would produce the corresponding amine.
科学的研究の応用
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{(2E)-2-[(4-Methoxyphenyl)imino]acetyl}benzenamine N-oxide
- N-{(2E)-2-[(4-Ethoxyphenyl)imino]acetyl}benzenamine N-oxide
Uniqueness
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.
特性
CAS番号 |
114090-38-9 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
N-[2-(4-propoxyphenyl)iminoacetyl]benzeneamine oxide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-22-16-10-8-14(9-11-16)18-13-17(20)19(21)15-6-4-3-5-7-15/h3-11,13,19H,2,12H2,1H3 |
InChIキー |
VQFZYRXNEOIZLC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N=CC(=O)[NH+](C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


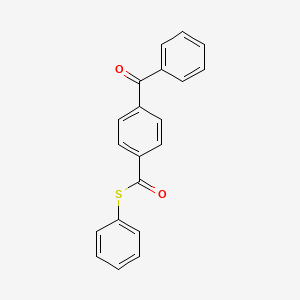
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
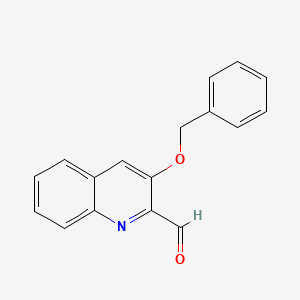
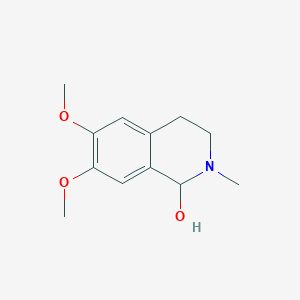
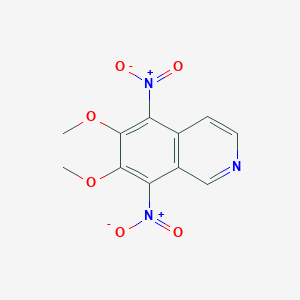
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
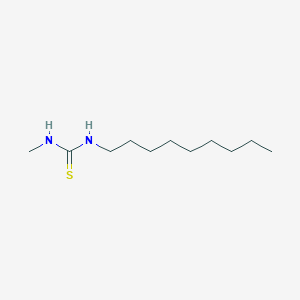
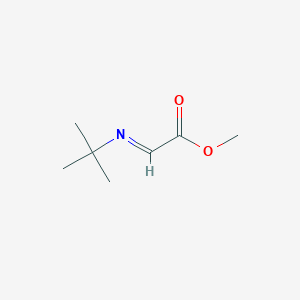
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)
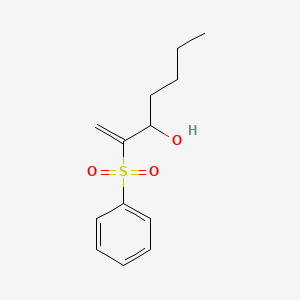
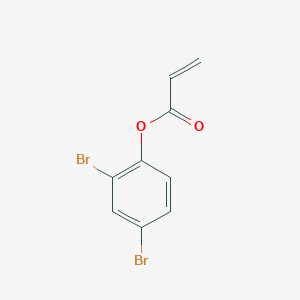
![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
